

Application Notes and Protocols for RR-RJW100 in Liver Disease Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iso-RJW100*

Cat. No.: *B12363334*

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Introduction

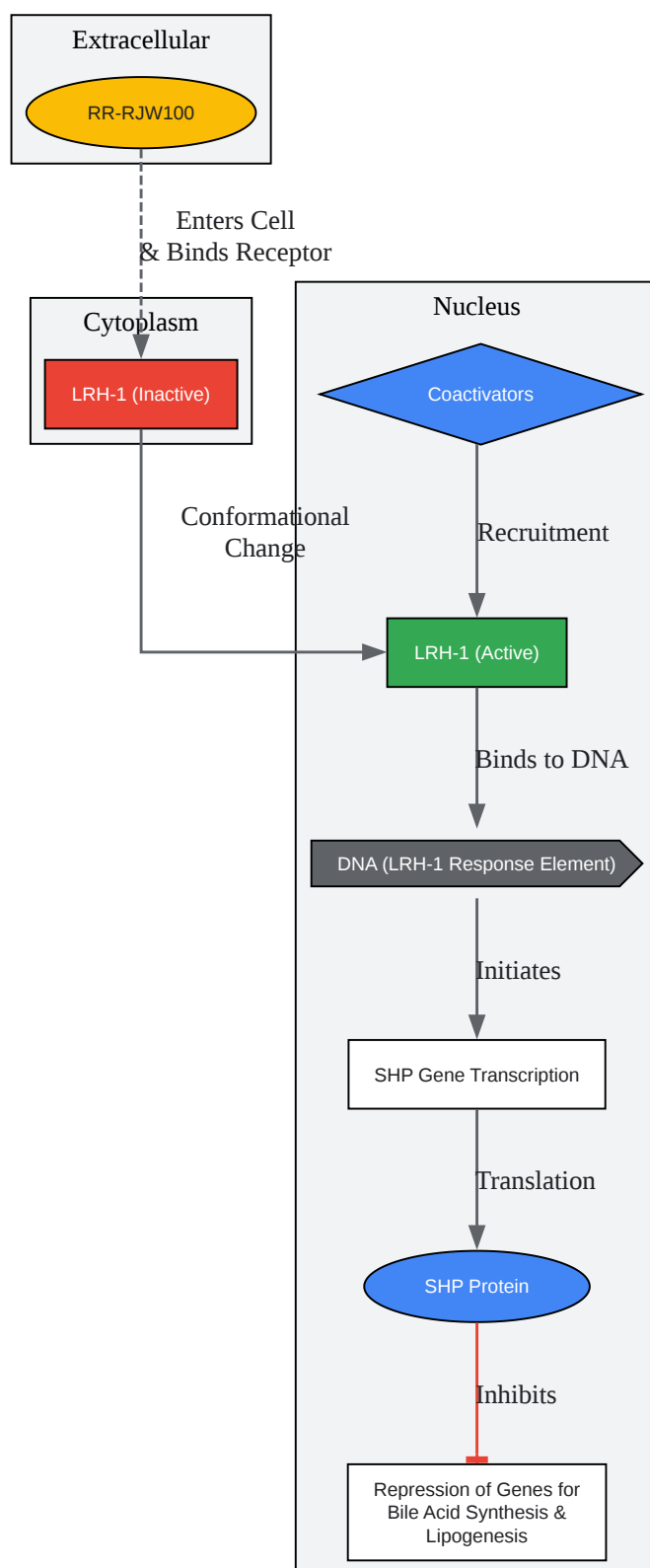
RR-RJW100 is a potent and specific synthetic agonist for the nuclear receptors Liver Receptor Homolog-1 (LRH-1, NR5A2) and Steroidogenic Factor-1 (SF-1, NR5A1). As the more active enantiomer of the racemic compound RJW100, RR-RJW100 offers researchers a powerful tool to investigate the roles of LRH-1 and SF-1 in metabolic homeostasis and disease.^[1] LRH-1 is highly expressed in the liver and plays a critical role in regulating bile acid synthesis, cholesterol homeostasis, and glucose metabolism.^{[2][3]} Its dysregulation is implicated in the pathogenesis of various liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and liver fibrosis.^{[2][4]}

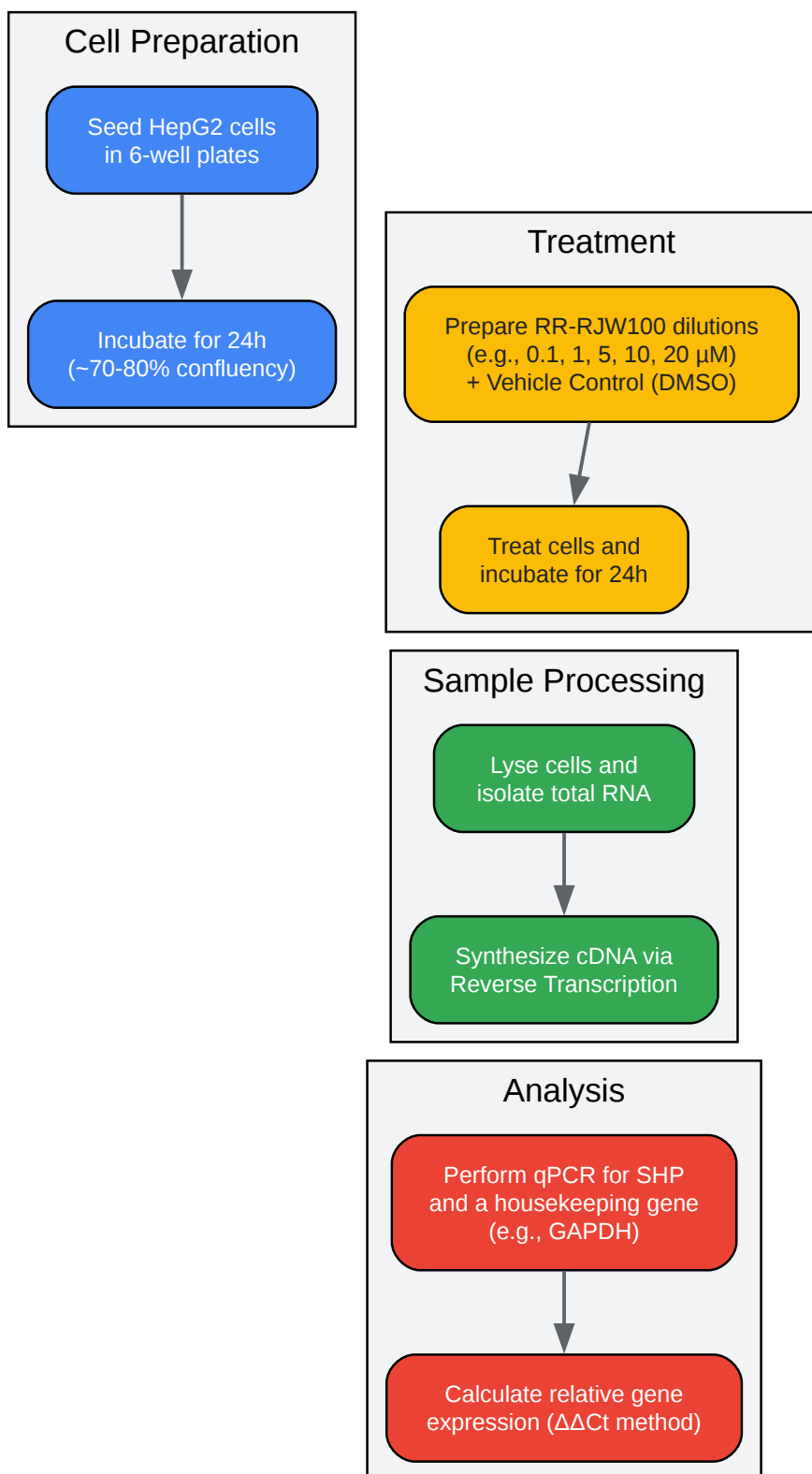
These application notes provide an overview of RR-RJW100's mechanism of action and detailed protocols for its use in both in vitro and in vivo liver disease models.

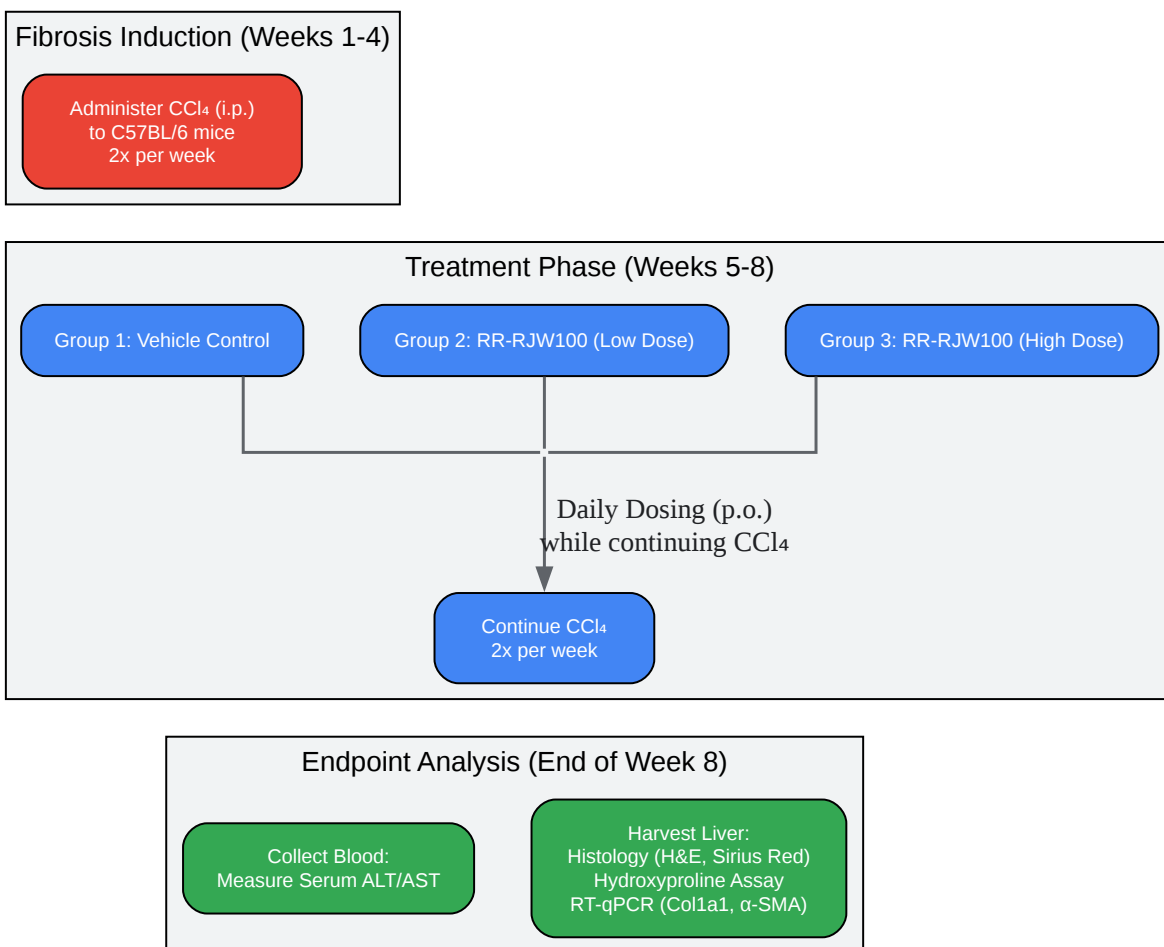
Mechanism of Action

RR-RJW100 functions as a ligand for the orphan nuclear receptor LRH-1. Upon binding to the ligand-binding pocket of LRH-1, the compound induces a conformational change in the receptor. This change promotes the recruitment of transcriptional coactivators to the receptor's activation function-2 (AF-2) domain. The LRH-1/coactivator complex then binds to specific response elements on the DNA, initiating the transcription of target genes.

A primary and well-characterized target gene of LXR-1 is the Small Heterodimer Partner (SHP, NR0B2).[5] SHP is another nuclear receptor that lacks a DNA-binding domain and acts as a transcriptional repressor for numerous genes involved in bile acid synthesis and lipogenesis. By activating LXR-1, RR-RJW100 robustly induces SHP expression, thereby playing a key role in the feedback regulation of hepatic metabolism.







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